molecular formula C19H20N4O3S B13774627 Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- CAS No. 71795-33-0

Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)-

Cat. No.: B13774627
CAS No.: 71795-33-0
M. Wt: 384.5 g/mol
InChI Key: UTJUKXVMRLARBX-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines an acetamide group with a sulfonyl-substituted phenyl ring and an imidazole moiety, making it a versatile molecule for scientific research and industrial applications.

Properties

CAS No.

71795-33-0

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-[4-[(1-benzyl-5-methylimidazol-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H20N4O3S/c1-14-12-20-19(23(14)13-16-6-4-3-5-7-16)22-27(25,26)18-10-8-17(9-11-18)21-15(2)24/h3-12H,13H2,1-2H3,(H,20,22)(H,21,24)

InChI Key

UTJUKXVMRLARBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Chemical Identity and Structure

The molecule consists of an imidazole ring substituted at the 1-position with a benzyl group and at the 5-position with a methyl group. The imidazole nitrogen at position 2 is linked via an amino group to a sulfonyl group attached to a para-substituted phenyl ring, which is further functionalized with an acetamide group.

Preparation Methods

Stepwise Synthetic Routes

Synthesis of 5-Methyl-1-benzylimidazole

According to literature precedents for substituted imidazoles, the 5-methyl-1-benzylimidazole can be prepared by:

  • N-alkylation of 5-methylimidazole with benzyl halide (e.g., benzyl chloride or bromide) under basic conditions.
  • The reaction is typically performed in polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide with bases like sodium hydride or potassium carbonate to generate the N-benzylated product.
Preparation of the Sulfonyl Phenyl Intermediate
  • The sulfonyl group is introduced by sulfonylation of a para-aminophenyl derivative.
  • This involves reacting 4-aminophenyl acetamide or its derivatives with sulfonyl chlorides to form sulfonamide linkages.
  • The sulfonyl chloride used typically has a leaving group that allows nucleophilic substitution by the imidazole amine.
Coupling of Imidazole Amine to Sulfonyl Phenyl
  • The key step is the nucleophilic substitution where the amino group on the imidazole (at position 2) attacks the sulfonyl chloride intermediate to form the sulfonamide bond.
  • This reaction is conducted in solvents such as tetrahydrofuran, dioxane, or aromatic hydrocarbons under reflux conditions.
  • Bases such as triethylamine or alkali metal carbonates are added to neutralize the liberated acid and drive the reaction forward.
Acetamide Functionalization
  • The acetamide group on the phenyl ring may be introduced either before or after sulfonylation depending on the synthetic route.
  • Acetylation of the amino group on the phenyl ring is commonly achieved by reaction with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

Alternative Synthetic Routes

  • Some patents describe alternative methods involving the use of 1,1'-carbonylbis(1H-imidazole) to form intermediates that can be converted to the final sulfonamide compound under mild conditions.
  • Oxidative cyclization and diazotation steps have been reported in related imidazole derivatives but are less common for this specific compound.

Summary Table of Key Synthetic Steps

Intermediate/Step Description Key Reagents/Conditions
5-Methyl-1-benzylimidazole N-alkylation of 5-methylimidazole Benzyl chloride, base, DMF/DMSO
4-Acetamidophenylsulfonyl chloride Sulfonylation of 4-aminophenyl acetamide Sulfonyl chloride, base, DCM/THF
Sulfonamide coupling Nucleophilic substitution of imidazole amine on sulfonyl chloride Base (Et3N), reflux, aprotic solvent
Acetylation of phenyl amine Formation of acetamide group on phenyl ring Acetic anhydride, pyridine, mild heat

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenyl ring and imidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for benzylic bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylamino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide: Shares a similar sulfonyl-phenyl structure but with an isoxazole ring instead of an imidazole ring.

    N-(4-Bromophenyl)acetamide: Contains a bromophenyl group instead of the sulfonyl-imidazole moiety.

Uniqueness

The uniqueness of Acetamide, N-(4-(((5-methyl-1-(phenylmethyl)-1H-imidazol-2-yl)amino)sulfonyl)phenyl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific and industrial applications.

Q & A

Q. How should researchers validate conflicting reports on thermal stability?

  • Methodology :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions and melting points .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

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